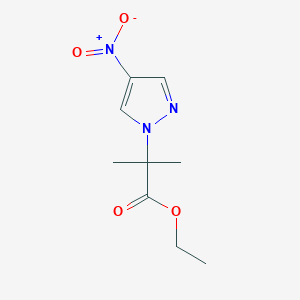
Odontoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Odontoside is a phenolic glycoside, a natural product commonly found in Odontites serotina, Origanum vulgare, and Pyrus calleryana . It has been shown to have anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer properties .
Physical and Chemical Properties Analysis
This compound is a solid compound . It is typically stored at a temperature of -20°C . Its assay is ≥90% (LC/MS-ELSD) .Aplicaciones Científicas De Investigación
Odontogenic Differentiation Potential
Odontoside has shown potential in dental tissue engineering. A study by Soares et al. (2017) evaluated the odontogenic potential of human dental pulp cells in contact with a scaffold enriched with a mineral phase of calcium-aluminate. The results suggested that this scaffold could be a candidate for the treatment of exposed pulps, indicating a promising application in dentin tissue engineering (Soares et al., 2017).
Photogrammetric Techniques in Paleoodontological Studies
In the field of paleoodontology, photogrammetric techniques have been utilized to analyze human teeth, including this compound-related structures. Gaboutchian et al. (2019) showed how these techniques can be applied in odontometric analysis, providing valuable insights into the morphological aspects of ancient teeth (Gaboutchian et al., 2019).
Synergistic Potential with Vitamin D3
Research by Bordini et al. (2019) explored the combination of this compound with 1α,25-dihydroxyvitamin D3, revealing a synergistic effect that enhances the odontogenic potential of human dental pulp cells. This combination was shown to promote cell migration and odontoblastic marker expression, indicating potential applications in dentin regeneration (Bordini et al., 2019).
Molecular Phylogeny and Comparative Morphology
In a more fundamental research context, Fernandes et al. (2018) conducted a molecular phylogenetic and comparative morphological study of odontostomatids, which could provide insights into the evolutionary aspects of this compound-related organisms (Fernandes et al., 2018).
Applications in Computer-Based Learning in Dentistry
ODONTOS, a computer-based education system in dentistry, demonstrates the application of this compound in educational technology. This system, described by Barac'h et al. (2001), provides a platform for learning about dental diseases, highlighting the versatility of this compound in educational applications (Barac'h et al., 2001).
Chitosan-Calcium-Aluminate Scaffold for Tissue Regeneration
The study by Cassiano et al. (2020) focused on a chitosan-calcium-aluminate scaffold enriched with simvastatin, showcasing its potential in mineralized tissue regeneration and its ability to induce the odontoblastic phenotype in human dental pulp cells (Cassiano et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O11/c21-7-15-16(25)17(26)18(27)20(31-15)30-14-4-1-9(5-13(14)24)8-29-19(28)10-2-3-11(22)12(23)6-10/h1-6,15-18,20-27H,7-8H2/t15-,16-,17+,18-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOVLHFTNQGRLH-BFMVXSJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1COC(=O)C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)
![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)
![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)


![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)



![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2809867.png)
![N~1~-(4-methylbenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2809869.png)
